molecular formula C7H12BrN3 B11736532 3-bromo-1-(2-methylpropyl)-1H-pyrazol-5-amine

3-bromo-1-(2-methylpropyl)-1H-pyrazol-5-amine

Cat. No.: B11736532
M. Wt: 218.09 g/mol
InChI Key: JDKBJJITJVCRQL-UHFFFAOYSA-N
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Description

3-Bromo-1-(2-methylpropyl)-1H-pyrazol-5-amine is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This compound is characterized by the presence of a bromine atom at the 3-position and an isobutyl group at the 1-position of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-1-(2-methylpropyl)-1H-pyrazol-5-amine can be achieved through several synthetic routes. One common method involves the bromination of 1-(2-methylpropyl)-1H-pyrazol-5-amine using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, where the reaction conditions are optimized for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, may also be integrated into the industrial process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-(2-methylpropyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    N-Bromosuccinimide (NBS): Used for bromination reactions.

    Palladium Catalysts: Employed in coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted pyrazoles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Bromo-1-(2-methylpropyl)-1H-pyrazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-bromo-1-(2-methylpropyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound being synthesized.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-1-(2-methylpropyl)-1H-pyrazol-5-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions makes it a valuable intermediate in synthetic chemistry.

Properties

Molecular Formula

C7H12BrN3

Molecular Weight

218.09 g/mol

IUPAC Name

5-bromo-2-(2-methylpropyl)pyrazol-3-amine

InChI

InChI=1S/C7H12BrN3/c1-5(2)4-11-7(9)3-6(8)10-11/h3,5H,4,9H2,1-2H3

InChI Key

JDKBJJITJVCRQL-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=CC(=N1)Br)N

Origin of Product

United States

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